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molecular formula C7H4BrF2NO B8662271 1-(5-Bromopyridin-2-yl)-2,2-difluoroethanone

1-(5-Bromopyridin-2-yl)-2,2-difluoroethanone

Cat. No. B8662271
M. Wt: 236.01 g/mol
InChI Key: TYXHBUFAOXBBBL-UHFFFAOYSA-N
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Patent
US09394282B2

Procedure details

To a solution of 1-(5-bromopyridin-2-yl)-2,2-difluoroethanone (1.0 g, 4.2 mmol) in methanol (10 mL) was added NaBH4 (180 mg, 4.6 mmol) at 0° C. The resulting solution was stirred at ambient temperature for 2 hours before the addition of saturated aqueous NH4Cl solution (5 mL) at 0° C. After methanol was removed in vacuo, the resulting aqueous solution was extracted with ethyl acetate (3×10 mL). All the organic solution was washed with brine, dried over sodium sulfate, filtered and concentrated in vacuo to afford the title compound as an off-white solid, which was used in next step without further purification. 1H NMR (400 MHz, CDCl3) δ 8.70 (s, 1H), 7.91 (d, J=6.0 Hz, 1H), 7.52 (d, J=6.0 Hz, 1H), 5.89 (td, J=54.4, 3.9 Hz, 1H), 4.92-4.84 (m, 1H), 4.52 (br, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
180 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](=[O:12])[CH:9]([F:11])[F:10])=[N:6][CH:7]=1.[BH4-].[Na+].[NH4+].[Cl-]>CO>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([OH:12])[CH:9]([F:10])[F:11])=[N:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)C(C(F)F)=O
Name
Quantity
180 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After methanol was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous solution was extracted with ethyl acetate (3×10 mL)
WASH
Type
WASH
Details
All the organic solution was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=NC1)C(C(F)F)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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